



Application Notes and Protocols for Fdl169 in Ussing Chamber Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fdl169 is an investigational small molecule CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) corrector designed to address the underlying protein folding defect of the F508del mutation, the most common mutation in cystic fibrosis (CF).[1] This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a reduced quantity of functional CFTR channels at the cell surface.[2][3] Fdl169 acts as a pharmacological chaperone, binding to the misfolded F508del-CFTR protein and assisting in its proper folding and trafficking to the plasma membrane.[4][5] This increased cell surface expression of the corrected F508del-CFTR can then be further activated by a CFTR potentiator, leading to increased chloride ion transport.

The Ussing chamber is a powerful ex vivo tool for studying epithelial ion transport and is considered a gold standard for the functional evaluation of CFTR modulators like **Fdl169**.[6][7] [8] This technique allows for the precise measurement of ion movement across an epithelial monolayer by isolating the apical and basolateral sides of the tissue and measuring key electrical parameters such as short-circuit current (Isc) and transepithelial resistance (TEER). [9][10] These measurements provide a quantitative assessment of CFTR function and the efficacy of corrector compounds.[11]

These application notes provide a detailed protocol for utilizing **Fdl169** in Ussing chamber assays to evaluate its efficacy in correcting the F508del-CFTR defect in primary human



bronchial epithelial (HBE) cells.

Data Presentation

The following table summarizes representative quantitative data from Ussing chamber experiments evaluating the effect of **Fdl169** on F508del-homozygous HBE cells. Data is presented as the mean ± standard deviation.

Treatment Group	Basal Isc (µA/cm²)	Forskolin- Stimulated Δlsc (μΑ/cm²)	Genistein- Potentiated ΔIsc (μΑ/cm²)	Transepithelial Resistance (TEER) (Ω·cm²)
Untreated (Vehicle)	2.5 ± 0.8	1.2 ± 0.4	1.8 ± 0.6	450 ± 50
Fdl169 (10 μM)	3.1 ± 0.9	8.5 ± 1.5	15.2 ± 2.1	480 ± 45
Fdl169 (10 μM) + Genistein (50 μM)	3.2 ± 1.0	8.7 ± 1.6	25.8 ± 3.2	475 ± 52
Positive Control (WT-CFTR HBE)	5.5 ± 1.2	25.4 ± 3.5	35.1 ± 4.0	550 ± 60

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions and cell line.

Experimental Protocols

I. Cell Culture and Treatment

- Cell Model: Primary Human Bronchial Epithelial (HBE) cells homozygous for the F508del-CFTR mutation are the recommended model.
- Culture Conditions: Culture HBE cells on permeable supports (e.g., Transwell® inserts) at an air-liquid interface (ALI) for at least 21 days to achieve a well-differentiated, polarized monolayer.



- Fdl169 Preparation: Prepare a stock solution of Fdl169 in a suitable solvent, such as
 dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should
 not exceed 0.1%.
- Treatment: Treat the HBE cell monolayers with the desired concentration of Fdl169 (e.g., 10 μM) in the basolateral medium for 24-48 hours prior to the Ussing chamber assay. Include a vehicle control group treated with the same concentration of DMSO.

II. Ussing Chamber Assay Protocol

- Chamber Setup:
 - Assemble the Ussing chambers according to the manufacturer's instructions.
 - Fill the apical and basolateral chambers with pre-warmed (37°C) and pre-gassed (95% O₂
 / 5% CO₂) Krebs-Bicarbonate Ringer (KBR) solution.
 - Establish a stable baseline for at least 20-30 minutes.
- Tissue Mounting:
 - Carefully excise the permeable supports with the HBE cell monolayers from the culture plates.
 - Mount the inserts in the Ussing chamber sliders, ensuring a proper seal to separate the apical and basolateral compartments.
- · Measurement of Basal Ion Transport:
 - Record the stable baseline short-circuit current (Isc) and transepithelial resistance (TEER).
 TEER is a measure of the integrity of the epithelial barrier.[12][13][14][15]
- Pharmacological Modulation of Ion Transport:
 - \circ ENaC Inhibition: Add amiloride (100 μ M) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent chloride secretion.



- CFTR Activation: Add a CFTR agonist, such as forskolin (10 μM), to the basolateral chamber to increase intracellular cAMP levels and activate CFTR channels. Record the change in Isc (ΔIsc).
- CFTR Potentiation: For experiments evaluating the combined effect with a potentiator, add a CFTR potentiator, such as genistein (50 μM) or VX-770 (ivacaftor), to the apical chamber. Record the further increase in Isc.
- \circ CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor, such as CFTRinh-172 (10 μ M), to the apical chamber to confirm that the measured current is CFTR-dependent.

Data Analysis:

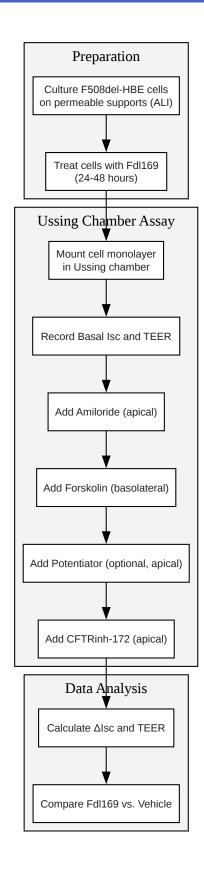
- \circ Calculate the change in Isc (\triangle Isc) in response to each pharmacological agent.
- Compare the ΔIsc values between the vehicle-treated and Fdl169-treated groups to determine the effect of the corrector on F508del-CFTR function.
- Calculate TEER using Ohm's law from the voltage deflections in response to a bipolar current pulse.

Mandatory Visualizations

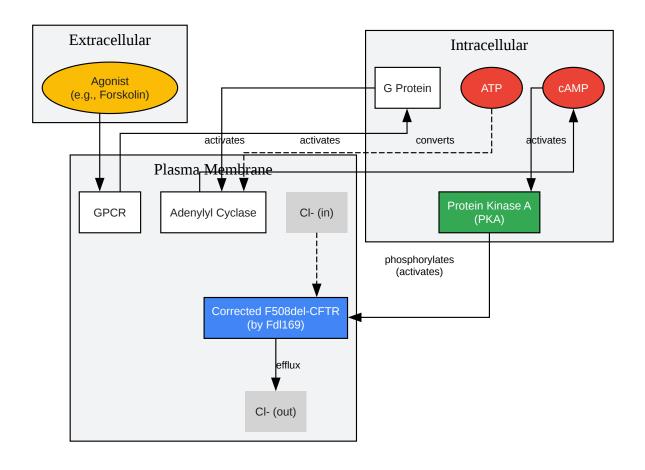












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